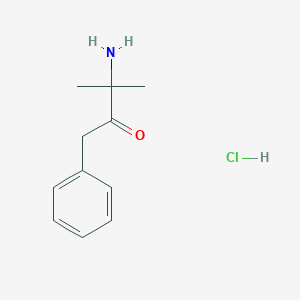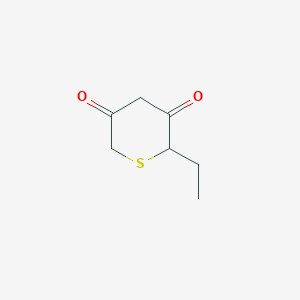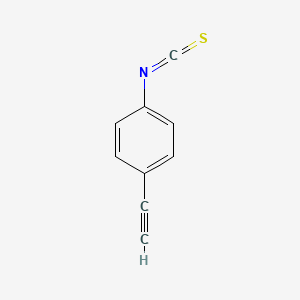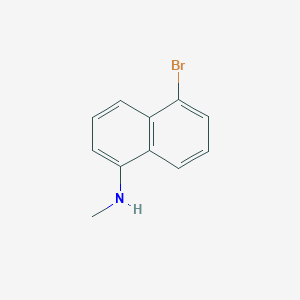
5-bromo-N-methylnaphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N-methylnaphthalen-1-amine (5-BNMNA) is an organic compound with a wide range of applications in scientific research. It is an amine that is derived from naphthalene, a hydrocarbon found in many petroleum products. 5-BNMNA is a versatile compound that has been used in a variety of experiments, ranging from biochemical and physiological research to drug synthesis and development.
Aplicaciones Científicas De Investigación
5-bromo-N-methylnaphthalen-1-amine has been used in a wide range of scientific research applications. It has been used as a reagent in the synthesis of various drugs, including anti-inflammatory drugs, anticonvulsants, and anti-cancer drugs. It has also been used as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. In addition, 5-bromo-N-methylnaphthalen-1-amine has been used in the study of enzyme kinetics, and in biochemical and physiological research.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-methylnaphthalen-1-amine is not yet fully understood. However, it is believed to act as a catalyst in the synthesis of various drugs, as well as in the synthesis of polymers. It is also believed to act as a ligand in coordination chemistry, and to interact with enzymes in biochemical and physiological research.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-N-methylnaphthalen-1-amine are not yet fully understood. However, it has been suggested that it may have an effect on enzyme activity, as well as on the synthesis of various drugs. In addition, it has been suggested that it may have an effect on the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-bromo-N-methylnaphthalen-1-amine in laboratory experiments is its versatility. It can be used in a variety of experiments, ranging from drug synthesis to enzyme kinetics. In addition, it is relatively easy to obtain and is relatively inexpensive. However, there are some limitations to using 5-bromo-N-methylnaphthalen-1-amine in laboratory experiments. For example, its mechanism of action is not yet fully understood, and its effects on biochemical and physiological processes have not yet been fully elucidated.
Direcciones Futuras
There are a number of potential future directions for the use of 5-bromo-N-methylnaphthalen-1-amine in scientific research. For example, further research could be conducted into its mechanism of action and its effects on biochemical and physiological processes. In addition, further research could be conducted into its potential applications in drug synthesis and development, as well as in the synthesis of polymers. Finally, further research could be conducted into its potential applications in enzyme kinetics and in the regulation of gene expression.
Métodos De Síntesis
5-bromo-N-methylnaphthalen-1-amine is synthesized through a multi-step process that begins with the reaction of naphthalene with bromine and sodium hydroxide. This reaction produces 5-bromonaphthalene, which is then reacted with methyl iodide to form 5-bromo-N-methylnaphthalene. Finally, the 5-bromo-N-methylnaphthalene is reacted with ammonia to produce 5-bromo-N-methylnaphthalen-1-amine.
Propiedades
IUPAC Name |
5-bromo-N-methylnaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h2-7,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTZMNCJLSFMQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC2=C1C=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







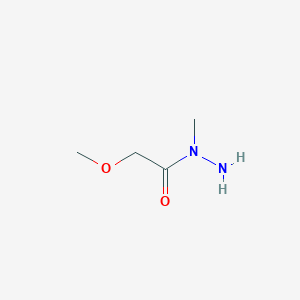

![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B6619014.png)
